molecular formula C38H77NO3 B014647 C20 Dihydroceramide CAS No. 121459-06-1

C20 Dihydroceramide

Cat. No.: B014647
CAS No.: 121459-06-1
M. Wt: 596 g/mol
InChI Key: ZWAUSWHRQBSECP-PQQNNWGCSA-N
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Description

N-Eicosanoylsphinganine is a dihydroceramide in which the ceramide N-acyl group is specified as eicosanoyl. It is a type of sphingolipid, which are essential components of cell membranes and play crucial roles in cell signaling and structure .

Mechanism of Action

Target of Action

C20 Dihydroceramide primarily targets cellular membranes and specific effector proteins. Its role extends to regulating diverse processes, including apoptosis, autophagy, inflammation, fatty acid oxidation (FAO), senescence, and endoplasmic reticulum (ER) stress .

Biochemical Pathways

This compound is synthesized via the de novo pathway by ceramide synthases (CerSs). These enzymes generate dihydroceramide from dihydrosphingosine and a fatty acid. The compound can also be produced through the salvage pathway, where sphingosine is converted to ceramide. These pathways connect this compound to more complex sphingolipids .

Result of Action

This compound’s effects are multifaceted. It influences cellular stress responses, autophagy, cell growth, and immune reactions. Elevated levels may lead to early apoptosis .

Action Environment

Environmental factors, such as temperature, pH, and lipid composition, affect this compound’s stability and efficacy. These factors play a role in determining its impact on cellular processes.

Biochemical Analysis

Biochemical Properties

C20 Dihydroceramide is a metabolic intermediate of the de novo sphingolipid synthesis pathway . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is converted into ceramides with the addition of a double bond . The acylation of sphinganine molecules by six isoforms of ceramide synthase (CerS) gives rise to this compound with varying acyl chain lengths .

Cellular Effects

This compound has been found to be involved in various cellular processes including cellular stress responses, autophagy, cell growth, pro-death or pro-survival pathways, hypoxia, and immune responses . Its plasma concentration has been related to metabolic diseases and shown as a long-term predictor of type 2 diabetes onset .

Molecular Mechanism

The molecular mechanism of this compound involves a ping-pong reaction mechanism involving a covalent acyl-enzyme intermediate . This mechanism provides a framework for understanding the mechanisms of CerS function, selectivity, and inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have long-term effects on cellular function . For instance, increased concentrations of this compound in plasma are described in primates, including humans, as biomarkers of various metabolic disorders .

Metabolic Pathways

This compound is involved in the de novo sphingolipid synthesis pathway . It is a substrate for the generation of more complex sphingolipids in the Golgi apparatus .

Subcellular Localization

The de novo synthesis of ceramides, which includes this compound as an intermediate, takes place in the endoplasmic reticulum .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Eicosanoylsphinganine can be synthesized through the acylation of sphinganine with eicosanoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the sphinganine and the eicosanoic acid .

Industrial Production Methods

Industrial production methods for N-Eicosanoylsphinganine are not well-documented in the literature. large-scale synthesis would likely involve similar acylation reactions with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Eicosanoylsphinganine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-Eicosanoylsphinganine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Eicosanoylsphinganine is unique due to its specific eicosanoyl group, which imparts distinct physical and chemical properties.

Properties

IUPAC Name

N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]icosanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H77NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h36-37,40-41H,3-35H2,1-2H3,(H,39,42)/t36-,37+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAUSWHRQBSECP-PQQNNWGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H77NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415275
Record name C20 Dihydroceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cer(d18:0/20:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011764
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

121459-06-1
Record name C20 Dihydroceramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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